(S)-rosmarinic acid
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Overview
Description
Rosmarinic acid is a naturally occurring polyphenolic compound found in various plants, particularly those in the Lamiaceae family, such as rosemary, sage, and mint . It was first isolated in 1958 by Italian chemists Scarpatti and Oriente from rosemary (Salvia rosmarinus) . Chemically, rosmarinic acid is an ester of caffeic acid and 3,4-dihydroxyphenyllactic acid . It is known for its potent antioxidant, anti-inflammatory, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Rosmarinic acid can be synthesized through the esterification of caffeic acid and 3,4-dihydroxyphenyllactic acid . The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid under reflux conditions . The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain pure rosmarinic acid .
Industrial Production Methods
Industrial production of rosmarinic acid often involves extraction from plant sources. Common extraction methods include maceration, Soxhlet extraction, and supercritical fluid extraction . These methods utilize solvents like ethanol, acetone, or supercritical carbon dioxide to extract rosmarinic acid from plant materials . The extracted compound is then purified to achieve the desired concentration and purity .
Chemical Reactions Analysis
Types of Reactions
Rosmarinic acid undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Substitution: Substitution reactions often involve nucleophiles like hydroxide ions or amines, leading to the formation of derivatives.
Major Products
The major products formed from these reactions include various derivatives of rosmarinic acid, such as rosmarinic acid glucosides and other esterified forms .
Scientific Research Applications
Rosmarinic acid has a wide range of scientific research applications:
Mechanism of Action
Rosmarinic acid exerts its effects through various molecular mechanisms:
Comparison with Similar Compounds
Rosmarinic acid is often compared with other polyphenolic compounds such as:
Caffeic acid: Both compounds have antioxidant properties, but rosmarinic acid is more potent due to its additional phenolic ring.
Chlorogenic acid: Similar to rosmarinic acid, chlorogenic acid is an ester of caffeic acid but with quinic acid instead of 3,4-dihydroxyphenyllactic acid.
Salvianolic acids: These are derivatives of rosmarinic acid with additional caffeic acid moieties, exhibiting enhanced biological activities.
Rosmarinic acid stands out due to its unique combination of antioxidant, anti-inflammatory, and antimicrobial properties, making it a versatile compound in various fields of research and industry .
Properties
CAS No. |
179188-11-5 |
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Molecular Formula |
C18H16O8 |
Molecular Weight |
360.3 g/mol |
IUPAC Name |
(2S)-3-(3,4-dihydroxyphenyl)-2-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxypropanoic acid |
InChI |
InChI=1S/C18H16O8/c19-12-4-1-10(7-14(12)21)3-6-17(23)26-16(18(24)25)9-11-2-5-13(20)15(22)8-11/h1-8,16,19-22H,9H2,(H,24,25)/b6-3+/t16-/m0/s1 |
InChI Key |
DOUMFZQKYFQNTF-GIZXNFQBSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1C[C@@H](C(=O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)O |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)O |
Origin of Product |
United States |
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